molecular formula C16H18N2O B2975786 (NZ)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-N-OXIDOANILINIUM CAS No. 403846-46-8

(NZ)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-N-OXIDOANILINIUM

Katalognummer: B2975786
CAS-Nummer: 403846-46-8
Molekulargewicht: 254.333
InChI-Schlüssel: UAMXDYCCNMCNKA-PDGQHHTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (NZ)-N-{[4-(dimethylamino)phenyl]methylidene}-2-methyl-N-oxidoanilinium is an anilinium derivative characterized by a dimethylaminophenyl group, a methyl substituent, and an N-oxide functional group. Its structure features a conjugated system involving the aromatic ring and the methylidene group, which likely enhances its electronic properties, such as charge transfer capabilities. The N-oxide group introduces polarity, influencing solubility and reactivity.

Eigenschaften

IUPAC Name

1-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-13-6-4-5-7-16(13)18(19)12-14-8-10-15(11-9-14)17(2)3/h4-12H,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMXDYCCNMCNKA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)N(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)N(C)C)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (NZ)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-N-OXIDOANILINIUM is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dimethylamino group and a methylene bridge connecting to a 2-methyl-N-oxidoanilinium moiety. Its molecular formula is C16H20N3OC_{16}H_{20}N_3O with a molecular weight of approximately 284.35 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Anticonvulsant Activity

Research has indicated that compounds similar to (NZ)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-N-OXIDOANILINIUM exhibit anticonvulsant properties. In a study evaluating various derivatives, compounds containing the N-(4-substituted phenyl) and 2-benzylidene structures showed significant activity in seizure models such as the maximal electroshock (MES) and the 6 Hz model. The most potent derivatives demonstrated complete protection against seizures at specific dosages, suggesting that structural modifications can enhance anticonvulsant efficacy .

The mechanism underlying the anticonvulsant activity of such compounds is primarily linked to their interaction with neurotransmitter receptors. Computational docking studies have shown that these compounds can bind effectively to glutamate and GABA receptors, which are critical in regulating neuronal excitability. This interaction may help stabilize neuronal firing rates and prevent seizure propagation .

Cytotoxicity and Antitumor Activity

In addition to anticonvulsant effects, there is emerging evidence suggesting that related compounds may possess cytotoxic properties against various cancer cell lines. For instance, studies have indicated that certain derivatives can induce apoptosis in tumor cells through the activation of caspase pathways. This highlights their potential as anticancer agents, although further research is needed to elucidate specific mechanisms and optimize therapeutic profiles .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, a derivative of the compound was administered at varying doses to assess its anticonvulsant efficacy. Results showed that at a dose of 50 mg/kg, the compound provided significant protection against induced seizures in both MES and 6 Hz models. Behavioral assessments post-treatment indicated minimal neurotoxicity, supporting its potential as a safe therapeutic agent for epilepsy management .

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on evaluating the cytotoxic effects of related compounds on human breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticonvulsantMES Model100% protection at 50 mg/kg
Anticonvulsant6 Hz ModelSignificant seizure reduction
CytotoxicityBreast Cancer Cell LinesIC50 ~10 µM
Apoptosis InductionCaspase Activation AssayIncreased caspase-3 activity

Vergleich Mit ähnlichen Verbindungen

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

  • Molecular Formula : C₁₀H₉N₅O₄
  • Key Functional Groups: Nitro (-NO₂), acetonitrile (-CN), dimethylamino (-N(CH₃)₂).
  • Comparison: The nitro groups in this compound are strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target compound. This difference significantly impacts electronic properties, such as dipole moments and HOMO-LUMO gaps. Quantum chemical studies highlight its high dipole moment (due to nitro groups) and enhanced reactivity in charge-transfer reactions compared to the target compound .
  • Notable Properties: Predicted suitability for optoelectronic applications due to strong electron-accepting character.

N-(4-(Dimethylamino)phenyl)-2-oxo-2-(phenylamino)ethan-1-imine Oxide

  • Molecular Formula : C₁₆H₁₆N₃O₂
  • Key Functional Groups : Imine oxide (=N-O⁻), phenylcarbamoyl (Ph-NH-C(=O)-).
  • Both compounds share the N-oxide group, but the imine oxide in this analog may exhibit distinct spectroscopic signatures (e.g., shifted N-O stretching frequencies in IR) due to conjugation differences .
  • Notable Properties: Commercial availability (3 suppliers) suggests industrial relevance, possibly in pharmaceuticals or materials science.

(NZ)-N-[(4-Methylphenyl)-thiophen-2-yl-methylidene]hydroxylamine

  • Molecular Formula: C₁₂H₁₁NOS
  • Key Functional Groups : Thiophene ring, hydroxylamine (-NH-O⁻).
  • The hydroxylamine group is less oxidized than the N-oxide, which may reduce stability under oxidative conditions but improve redox activity .
  • Notable Properties: Lower molar mass (217.29 g/mol) likely results in higher volatility compared to the target compound (~263 g/mol).

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties References
Target Compound C₁₅H₁₇N₂O₂* ~263.31 N-oxide, dimethylaminophenyl, methylidene Polar, charge-transfer potential
N-(4-Dimethylamino-3,5-dinitrophenyl) acetonitrile C₁₀H₉N₅O₄ 279.21 Nitro, acetonitrile High dipole moment, optoelectronic applications
N-(4-(Dimethylamino)phenyl)-2-oxo-2-(phenylamino)ethan-1-imine oxide C₁₆H₁₆N₃O₂ 282.32 Imine oxide, phenylcarbamoyl Commercial availability, H-bonding
(NZ)-N-[(4-Methylphenyl)-thiophen-2-yl-methylidene]hydroxylamine C₁₂H₁₁NOS 217.29 Thiophene, hydroxylamine Sulfur-enhanced conjugation, redox-active

*Hypothetical formula based on structural analysis.

Key Findings and Implications

  • Electronic Properties: The target compound’s dimethylamino group enhances electron density, while N-oxide increases polarity. This contrasts with nitro-containing analogs, which prioritize electron withdrawal .
  • Solubility and Reactivity : Structural variations (e.g., phenylcarbamoyl vs. methyl groups) influence solubility and intermolecular interactions, critical for applications in drug design or organic electronics.
  • Stability and Applications : Thiophene-containing analogs may offer unique redox properties, whereas the target compound’s N-oxide group suggests stability in polar environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.